Cas no 916583-95-4 (2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-)

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-, is a sulfur-containing unsaturated ester with notable reactivity due to its α,β-unsaturated carbonyl structure and thiol functionality. The (2E)-configuration ensures consistent stereochemistry, which is critical for applications in organic synthesis, particularly in Michael additions and thiol-ene reactions. The presence of both a mercapto group and an ethyl ester moiety enhances its versatility as a building block for pharmaceuticals, agrochemicals, and specialty polymers. Its dual functional groups allow for selective modifications, making it valuable in the development of chiral intermediates and bioactive compounds. The compound's stability under controlled conditions ensures reliable performance in synthetic workflows.
2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- structure
916583-95-4 structure
商品名:2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-
CAS番号:916583-95-4
MF:C6H10O2S
メガワット:146.207
CID:4315071

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- 化学的及び物理的性質

名前と識別子

    • 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6242330-5.0g
ETHYL (2E)-4-SULFANYLBUT-2-ENOATE
916583-95-4
5.0g
$1507.0 2022-12-05
Enamine
EN300-6242330-2.5g
ETHYL (2E)-4-SULFANYLBUT-2-ENOATE
916583-95-4
2.5g
$1189.0 2022-12-05
Enamine
EN300-6242330-1.0g
ETHYL (2E)-4-SULFANYLBUT-2-ENOATE
916583-95-4
1.0g
$574.0 2022-12-05
Enamine
EN300-6242330-10.0g
ETHYL (2E)-4-SULFANYLBUT-2-ENOATE
916583-95-4
10.0g
$1895.0 2022-12-05

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- 関連文献

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)-に関する追加情報

Comprehensive Guide to 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- (CAS No. 916583-95-4)

2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- (CAS No. 916583-95-4) is a specialized organic compound with significant applications in the fields of flavor and fragrance chemistry, pharmaceutical intermediates, and organic synthesis. This compound, also known as ethyl (2E)-4-mercapto-2-butenoate, features a unique combination of a thiol group and an ester functionality, making it a versatile building block in synthetic chemistry. Its distinctive sulfur-containing structure contributes to its role in creating complex aroma profiles and bioactive molecules.

The chemical properties of 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- include a molecular formula of C6H10O2S and a molecular weight of 146.21 g/mol. The (2E)-configuration indicates the trans arrangement of substituents around the double bond, which is crucial for its reactivity and interaction with other molecules. Researchers and industry professionals often utilize this compound for its ability to introduce sulfur-based functional groups into target molecules, enhancing their olfactory or biological properties.

In the flavor and fragrance industry, ethyl (2E)-4-mercapto-2-butenoate is valued for its ability to impart fruity and tropical notes to various formulations. The compound's thiol group is particularly effective at low concentrations, making it a cost-effective ingredient for creating complex flavor profiles in beverages, confectionery, and perfumes. Recent trends in clean-label products and natural-identical flavors have increased demand for such specialized intermediates.

The pharmaceutical applications of 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- are equally noteworthy. Medicinal chemists employ this compound as a key intermediate in the synthesis of various sulfur-containing drug candidates. Its structural features make it particularly useful in developing enzyme inhibitors and bioactive molecules targeting specific metabolic pathways. The growing interest in personalized medicine and targeted therapies has highlighted the importance of such specialized building blocks in drug discovery.

From a synthetic chemistry perspective, CAS 916583-95-4 offers multiple reactive sites for chemical transformations. The α,β-unsaturated ester moiety is susceptible to Michael additions, while the thiol group can participate in nucleophilic substitutions or oxidation reactions. This dual reactivity makes the compound valuable for constructing complex molecular architectures, particularly in heterocyclic chemistry and material science applications.

The market dynamics for 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- reflect broader trends in specialty chemicals. With increasing emphasis on sustainable synthesis and green chemistry principles, manufacturers are developing more efficient production methods for this intermediate. The compound's relevance in flavor innovation and drug development ensures steady demand from research institutions and industrial laboratories worldwide.

Quality control of ethyl (2E)-4-mercapto-2-butenoate typically involves analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. These methods verify the compound's purity and confirm the (2E)-configuration of the double bond, which is essential for its intended applications. Suppliers often provide technical data sheets detailing specifications like assay percentage, appearance, and storage conditions to ensure proper handling.

Recent advancements in computational chemistry and molecular modeling have facilitated better understanding of how 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- interacts with biological targets and contributes to flavor perception. These insights are driving innovation in structure-activity relationships and helping researchers design more effective derivatives for specific applications.

For researchers working with CAS 916583-95-4, proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment and ventilation. While not classified as hazardous under standard conditions, all chemicals require careful handling to prevent exposure and ensure experimental reproducibility.

The future outlook for 2-Butenoic acid, 4-mercapto-, ethyl ester, (2E)- appears promising, with potential expansions into agricultural chemistry and material science. As synthetic methodologies continue to evolve, this versatile intermediate will likely find new applications in emerging fields such as biodegradable polymers and smart materials.

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